1,4-Cyclohexanedicarboxylic acid chemical structure and isomers
1,4-Cyclohexanedicarboxylic acid chemical structure and isomers
An In-depth Technical Guide to 1,4-Cyclohexanedicarboxylic Acid: Chemical Structure, Isomers, and Experimental Protocols
Introduction
1,4-Cyclohexanedicarboxylic acid (CHDA) is a dicarboxylic acid featuring a cyclohexane (B81311) ring substituted with two carboxyl groups at positions 1 and 4.[1][2] With the chemical formula C₈H₁₂O₄, this compound is a crucial building block in the synthesis of polymers such as polyesters and polyamides.[3] Its incorporation into polymer chains can enhance properties like weatherability, impact strength, and flexibility.[1][4][5] The saturated aliphatic ring structure of CHDA leads to significant conformational flexibility and the existence of stereoisomers, which profoundly influence its physical and chemical properties.[3] This guide provides a detailed examination of the chemical structure, isomers, and relevant experimental methodologies for researchers, scientists, and professionals in drug development and materials science.
Chemical Structure and Isomerism
1,4-Cyclohexanedicarboxylic acid exists as two primary geometric isomers: cis and trans.[6] This isomerism arises from the relative orientation of the two carboxylic acid groups with respect to the plane of the cyclohexane ring.
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trans-1,4-Cyclohexanedicarboxylic acid: In the more stable chair conformation, the trans isomer predominantly exists with both carboxylic acid groups in equatorial positions (diequatorial or e,e). A less stable diaxial (a,a) conformation also exists.[1] The diequatorial arrangement minimizes steric hindrance, resulting in greater thermodynamic stability.
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cis-1,4-Cyclohexanedicarboxylic acid: The cis isomer exists in a chair conformation where one carboxylic acid group occupies an axial position and the other an equatorial position (axial-equatorial or a,e).[1]
The stereochemistry of these isomers is a critical determinant of their packing in the solid state and their suitability as monomers in polymer synthesis. The trans isomer, for instance, has been more extensively studied as a precursor for polycarbonates and as a linker for creating metal-organic frameworks (MOFs).[6]
Caption: Chair conformations of trans (diequatorial) and cis (axial-equatorial) isomers.
Quantitative Data Summary
The distinct spatial arrangement of the functional groups in the cis and trans isomers leads to measurable differences in their physical properties. These properties are summarized below.
| Property | cis-Isomer | trans-Isomer | Mixture (cis & trans) |
| Molecular Formula | C₈H₁₂O₄[7] | C₈H₁₂O₄[8][9] | C₈H₁₂O₄[1][10] |
| Molecular Weight | 172.18 g/mol [7] | 172.18 g/mol [8][9][11] | 172.18 g/mol [1][10] |
| Appearance | White solid | White solid[11] | White to off-white powder/crystal[1][3] |
| Melting Point (°C) | 168-170[6] | >300[11] | 164-167[1] |
| Density (g/cm³) | Not specified | Not specified | 1.36[6] |
| Water Solubility | Not specified | Not specified | Soluble/Sparingly Soluble[1][3] |
| pKa | Not specified | Not specified | 4.38 ± 0.10 (Predicted)[1] |
| CAS Number | 619-81-8[6][7] | 619-82-9[6][8][11] | 1076-97-7[1][6][10] |
Experimental Protocols
Synthesis via Hydrogenation of Terephthalic Acid
A primary industrial method for producing 1,4-cyclohexanedicarboxylic acid is the catalytic hydrogenation of terephthalic acid.[6]
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Reaction: C₆H₄(CO₂H)₂ + 3 H₂ → C₆H₁₀(CO₂H)₂[6]
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Protocol Outline:
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Catalyst: A ruthenium or rhodium catalyst supported on a material like alumina (B75360) is often employed.[12]
-
Solvent: Water is typically used as the solvent.[12]
-
Conditions: The reaction is conducted under elevated temperature (e.g., 60-150°C) and pressure (e.g., 3-210 kg/cm ²).[12]
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Workup: After the reaction, the catalyst is removed by filtration. The desired 1,4-CHDA product can then be isolated from the aqueous solution, often by extraction with a suitable organic solvent like chloroform (B151607) or by crystallization.[12] The process typically yields a mixture of cis and trans isomers.
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Isomerization and Separation
Controlling the cis/trans isomer ratio is often necessary for specific applications. Isomerization can be achieved, and isomers can be separated using various techniques.
Isomerization: The ratio of cis to trans isomers can be altered by heating a mixture of the isomers in water. This process can be used to enrich the more thermodynamically stable trans isomer.[12] One patented method notes that heating 1,4-CHDA with water can increase the content of the trans isomer.[12]
Separation via Metal-Organic Framework (MOF): A modern approach for separating the isomers involves the use of dynamic MOFs.
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Principle: A Co(II)-based MOF has been shown to selectively incorporate only the pure trans-1,4-cyclohexanedicarboxylic acid into its crystal structure during synthesis.
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Protocol Outline:
-
A mixture of cis and trans isomers is used as the ligand source in the synthesis of the Co(II)-based MOF.
-
Single-crystal X-ray diffraction and HPLC analysis of the resulting crystals confirm the presence of only the trans isomer.
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The MOF crystals can then release the pure trans isomer through a reversible structural change, such as ion exchange with a salt solution.
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Caption: Workflow for the separation of CHDA isomers using a dynamic MOF.
Analytical Characterization: HPLC
High-Performance Liquid Chromatography (HPLC) is an effective method for separating and quantifying the cis and trans isomers.[4]
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Column: A Newcrom BH stationary phase column (150 mm length, 4.6 mm diameter, 5 µm particle size) can be used.[4][5]
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Mobile Phase: An isocratic mobile phase consisting of acetonitrile (B52724) (MeCN) and water with a suitable buffer is employed.[4][5]
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Detection: UV detection is typically used for analysis.[4][5]
-
Outcome: This method allows for the retention and baseline separation of the two isomers, enabling their identification and quantification in a mixture.
Spectroscopic Differentiation
Spectroscopic techniques are essential for distinguishing between the cis and trans isomers based on their molecular symmetry and conformation.
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¹H NMR: The proton NMR spectrum of the trans isomer often shows a more complex set of multiplets for the ring protons compared to the cis isomer due to the fixed chair conformation.[13]
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¹³C NMR: Due to higher symmetry, the cis isomer is expected to show fewer signals for the ring carbons compared to the less symmetric conformations available to the trans isomer. The two carboxyl carbons in the cis isomer should be equivalent, yielding a single peak.[13]
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Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (m/z 172) may be weak or absent for both isomers. Fragmentation patterns typically involve the loss of water (H₂O) and carboxyl groups (COOH). While the fragmentation patterns are similar, the relative intensities of the fragment ions may differ between the isomers.[13]
References
- 1. 1,4-Cyclohexanedicarboxylic acid | 1076-97-7 [chemicalbook.com]
- 2. 1,4-Cyclohexanedicarboxylic acid | C8H12O4 | CID 14106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. 1,4-Cyclohexanedicarboxylic acid | SIELC Technologies [sielc.com]
- 5. HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 6. 1,4-Cyclohexanedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 7. scbt.com [scbt.com]
- 8. 1,4-Cyclohexanedicarboxylic acid, trans- [webbook.nist.gov]
- 9. scbt.com [scbt.com]
- 10. 1,4-Cyclohexanedicarboxylic acid [webbook.nist.gov]
- 11. trans-1,4-Cyclohexanedicarboxylic acid 95 619-82-9 [sigmaaldrich.com]
- 12. KR20050100941A - Method for manufacturing 1,4-cyclohexane dicarboxylic acid - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
